molecular formula C7H3F3N2S B11759191 4-(Trifluoromethylthio) nicotinonitrile

4-(Trifluoromethylthio) nicotinonitrile

Cat. No.: B11759191
M. Wt: 204.17 g/mol
InChI Key: KIWFBSMOOASFRY-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio) nicotinonitrile is a useful research compound. Its molecular formula is C7H3F3N2S and its molecular weight is 204.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H

InChI Key

KIWFBSMOOASFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1SC(F)(F)F)C#N

Origin of Product

United States

Foundational Chemical Information and Structural Aspects of 4 Trifluoromethylthio Nicotinonitrile

4-(Trifluoromethylthio)nicotinonitrile is a substituted pyridine (B92270) derivative. The core structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with a nitrile group (-C≡N) and at the 4-position with a trifluoromethylthio group (-SCF₃).

The combination of the electron-withdrawing nitrile and trifluoromethylthio groups on the pyridine ring significantly influences the molecule's electronic properties and chemical reactivity. While specific experimental data is not widely available in public literature, the fundamental properties can be derived from its chemical structure.

Table 1: General Chemical Information for 4-(Trifluoromethylthio)nicotinonitrile

Property Value
IUPAC Name 4-(Trifluoromethylthio)nicotinonitrile
Alternate Name 3-Cyano-4-(trifluoromethylthio)pyridine
Molecular Formula C₇H₃F₃N₂S
Molecular Weight 204.18 g/mol

| Structure | A pyridine ring with a nitrile group at position 3 and a trifluoromethylthio group at position 4. |

Note: Data is based on the chemical structure and information for related isomers. nih.gov

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the IR spectrum.

For 4-(Trifluoromethylthio)nicotinonitrile, IR spectroscopy would be used to confirm the presence of its key structural features: the nitrile group, the trifluoromethyl group, and the aromatic pyridine ring.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2240–2220 cm⁻¹ for an aromatic nitrile. spectroscopyonline.com This peak is a key diagnostic marker for the compound.

C-F Stretches: The trifluoromethyl group (-CF₃) would produce strong, characteristic absorption bands typically found in the 1350–1100 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring would exhibit several absorption bands in the 1600–1400 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system.

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region (800-600 cm⁻¹), which can sometimes be difficult to definitively assign.

Table 2: Illustrative Infrared (IR) Spectroscopy Data for 4-(Trifluoromethylthio)nicotinonitrile

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2230 Sharp, Strong C≡N (Nitrile)
~1550 Medium Aromatic C=C/C=N Stretch (Pyridine Ring)
~1450 Medium Aromatic C=C/C=N Stretch (Pyridine Ring)

Note: This table is illustrative and represents expected absorption regions. Actual experimental values may vary.

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. researchgate.netresearchgate.net This method is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.

For 4-(Trifluoromethylthio)nicotinonitrile (C₇H₃F₃N₂S), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. An experimental analysis would then be performed, and the results would be compared to the theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net

Table 3: Theoretical Elemental Composition of 4-(Trifluoromethylthio)nicotinonitrile

Element Symbol Atomic Weight Molar Mass Contribution Percentage (%)
Carbon C 12.01 84.07 41.18%
Hydrogen H 1.008 3.024 1.48%
Fluorine F 19.00 57.00 27.92%
Nitrogen N 14.01 28.02 13.72%
Sulfur S 32.07 32.07 15.70%

| Total | | | 204.18 | 100.00% |

Computational Chemistry Insights into Molecular Geometry and Electronic Structure

Computational chemistry provides theoretical methods to model and predict the properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.irjournaleras.com By solving the Kohn-Sham equations, DFT can predict a molecule's ground-state geometry, bond lengths, bond angles, and electronic properties with a high degree of accuracy. ambeed.compreprints.org

For 4-(Trifluoromethylthio)nicotinonitrile, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including the rotational orientation of the trifluoromethylthio group relative to the pyridine (B92270) ring.

Calculate Electronic Properties: Predict the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Simulate Spectroscopic Data: Generate theoretical vibrational frequencies that can be compared with experimental IR spectra to aid in the assignment of absorption bands. nih.gov

DFT studies on similar structures, such as other substituted pyridines, have demonstrated the method's utility in providing reliable predictions of molecular structure and properties. journaleras.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structure of a series of compounds with their physicochemical properties. scbt.comchemicalbook.com It is important to note that in this context, "activity" refers to a physical or chemical property, not a biological one.

The fundamental principle of QSAR is that variations in the structural features of a molecule lead to changes in its properties. nih.gov For molecular design purposes, a QSAR model could be developed for a series of related nicotinonitrile derivatives to predict properties such as:

Solubility

Boiling point

Dipole moment

To create a QSAR model, a set of known molecules and their measured properties is used as a training set. Molecular descriptors (numerical values representing different aspects of the molecule's structure, such as size, shape, and electronic properties) are calculated. Statistical methods, like multiple linear regression, are then used to derive an equation that links the descriptors to the property of interest. nih.gov This model can then be used to predict the properties of new, unsynthesized molecules based solely on their proposed structure.

Chemical Transformations and Reaction Pathways of 4 Trifluoromethylthio Nicotinonitrile

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio group is known for its high lipophilicity and strong electron-withdrawing nature, which significantly influences the reactivity of the pyridine (B92270) ring. rsc.org The sulfur atom in the SCF₃ moiety can undergo various transformations, including oxidation, and the C-S bond can be targeted for cleavage under specific reductive conditions.

Oxidative Transformations of the SCF₃ Moiety

The sulfur atom in aryl trifluoromethyl sulfides is susceptible to oxidation, yielding the corresponding trifluoromethylsulfinyl (-SOCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) derivatives. These oxidized products are of interest as their electron-withdrawing character is even more pronounced than the parent SCF₃ group. rsc.org

Commonly, the oxidation is achieved using hydrogen peroxide (H₂O₂). The reaction's selectivity—whether it stops at the sulfoxide (B87167) or proceeds to the sulfone—can be controlled by the reaction conditions. Using H₂O₂ in conjunction with trifluoroacetic acid (TFA) as a solvent and activator has been shown to be an effective method for the selective oxidation of aryl trifluoromethyl sulfides to trifluoromethylsulfoxides. rsc.orgrsc.org The TFA activates the hydrogen peroxide, enhancing its electrophilicity, while also deactivating the resulting sulfoxide towards further oxidation, thus preventing the formation of the sulfone. rsc.orgresearchgate.net In the absence of such control, stronger oxidizing conditions can lead to the formation of the sulfone.

Table 1: Oxidative Transformations of Aryl-SCF₃ Groups

Oxidizing Agent(s)Predominant ProductReference(s)
H₂O₂ / Trifluoroacetic Acid (TFA)Aryl-SOCF₃ (Sulfoxide) researchgate.net, rsc.org, rsc.org
Stronger Oxidizing SystemsAryl-SO₂CF₃ (Sulfone) rsc.org

For 4-(Trifluoromethylthio)nicotinonitrile, these reactions would yield 4-(Trifluoromethylsulfinyl)nicotinonitrile and 4-(Trifluoromethylsulfonyl)nicotinonitrile, respectively.

Nucleophilic Displacement Reactions Involving Sulfur

Direct nucleophilic attack at the sulfur atom of an aryl-SCF₃ group is not a commonly reported transformation. The carbon-sulfur bond in this moiety is strong, and the sulfur atom is not a strong electrophilic center. Furthermore, the SCF₃ group is generally considered a poor leaving group in the context of nucleophilic aromatic substitution (SNAr). nih.gov

In SNAr reactions, a potent nucleophile typically attacks an electron-poor aromatic ring and displaces a suitable leaving group, such as a halide. wikipedia.orglibretexts.org While the pyridine ring in 4-(Trifluoromethylthio)nicotinonitrile is activated towards nucleophilic attack by both the ring nitrogen and the electron-withdrawing SCF₃ and CN groups, the SCF₃ group itself is not prone to displacement. wikipedia.org Reactions that form aryl-SCF₃ compounds typically proceed via the reaction of a nucleophilic "SCF₃⁻" source with an electrophilic aryl halide, which is the reverse of the process discussed here. nih.govnih.govrsc.org Consequently, reactions involving the cleavage of the C-S bond via nucleophilic attack at the sulfur center of 4-(Trifluoromethylthio)nicotinonitrile are synthetically challenging and not well-documented.

Reductive Processes and C-S Bond Cleavage

The reductive cleavage of the C(aryl)-S bond in trifluoromethylthioarenes is a difficult transformation due to the bond's significant strength. This stability is a key reason for the prevalence of the SCF₃ group in pharmaceuticals and agrochemicals. General methods for C-S bond cleavage often require harsh conditions or specific transition metal catalysts. rsc.org

While the cleavage of the stronger, unstrained C(aryl)-CF₃ bond has been achieved using specific transition metal complexes, analogous simple methods for the C(aryl)-SCF₃ bond are less common. rsc.org Synthetic procedures for related compounds, such as the preparation of 4-(Trifluoromethyl)nicotinonitrile (B82138) from 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, utilize catalytic hydrogenation to cleave C-Cl bonds, leaving other functionalities intact. chemicalbook.com Applying such standard reductive conditions (e.g., H₂, Pd/C) to 4-(Trifluoromethylthio)nicotinonitrile would more likely reduce the pyridine ring or the nitrile group before cleaving the robust C-S bond. Achieving selective C-S bond cleavage would likely require specialized reagents designed for cleaving strong heteroatom bonds.

Reactions Involving the Nitrile Functionality

The nitrile group is one of the most versatile functional groups in organic synthesis. In 4-(Trifluoromethylthio)nicotinonitrile, its reactivity is enhanced by the electron-withdrawing environment created by the pyridine ring and the SCF₃ substituent.

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. A key and well-documented reaction for this class of compounds is hydrolysis. A patent describes the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid using sodium hydroxide (B78521) at elevated temperatures (80-100 °C), followed by acidification. google.com This transformation proceeds via initial nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate amide which is subsequently hydrolyzed to the carboxylic acid.

Other classical nitrile reactions are also applicable. For instance, the nitrile can be reduced to a primary amine, 4-(aminomethyl)-3-(trifluoromethylthio)pyridine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), would lead to the formation of ketones after hydrolysis of the intermediate imine.

Table 2: Potential Nucleophilic Additions to the Nitrile Group

Reagent(s)Intermediate ProductFinal Product (after workup)
H₂O / NaOH, then H⁺AmideCarboxylic Acid google.com
LiAlH₄, then H₂O---Primary Amine
R-MgBr, then H₃O⁺ImineKetone

Cyclization Reactions Utilizing the Nitrile for Heterocycle Formation

The nitrile group is a valuable building block for the synthesis of nitrogen-containing heterocycles. The cyanopyridine scaffold, in particular, can be utilized in various cyclization and cycloaddition reactions. For example, research has shown that cyanopyridine derivatives can react with reagents like cyanothioacetamide to build fused thieno[2,3-b]pyridine (B153569) systems. researchgate.net These reactions often proceed by initial nucleophilic attack on the nitrile, followed by intramolecular cyclization.

Another potential transformation is the base- or acid-catalyzed trimerization of the nitrile groups of three molecules to form a highly stable 2,4,6-tris(4-(trifluoromethylthio)pyridin-3-yl)-1,3,5-triazine ring. While this specific reaction has not been detailed for 4-(Trifluoromethylthio)nicotinonitrile, it is a known pathway for many aryl nitriles. Furthermore, the nitrile can participate as a dienophile or a precursor in cycloaddition reactions to construct more complex polycyclic systems. researchgate.net A patent describes the cyclization of 2-methyleneglutaronitrile (B75433) derivatives to form 3-cyanopyridine (B1664610) structures, highlighting the utility of nitriles in forming the pyridine ring itself. google.com

Table 3: Potential Cyclization Reactions

Reactant(s)Resulting Heterocyclic SystemReference(s)
CyanothioacetamideThieno[2,3-b]pyridine researchgate.net
(Self-condensation, 3 equiv.)1,3,5-Triazine(General Reaction)
Dienes (e.g., in Diels-Alder)Fused Pyridine Systems researchgate.net

Derivatization to Carboxylic Acids and Amides

The cyano group of 4-(trifluoromethylthio)nicotinonitrile serves as a versatile precursor for the synthesis of corresponding carboxylic acids and amides, which are valuable intermediates in medicinal and materials chemistry.

The hydrolysis of the nitrile functionality to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, directly yields the carboxylic acid. libretexts.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide initially produces the carboxylate salt, which upon acidification with a strong acid, liberates the free carboxylic acid. libretexts.orggoogle.com For instance, 4-(trifluoromethyl)nicotinonitrile can be converted to 4-trifluoromethylnicotinic acid in high yield by heating with aqueous sodium hydroxide. google.com The reaction proceeds by dissolving the nitrile in the basic solution at elevated temperatures, followed by acidification to precipitate the carboxylic acid product. google.com

The conversion to amides can also be accomplished through controlled hydrolysis or by utilizing coupling reactions. Partial hydrolysis of the nitrile can lead to the formation of the primary amide, 4-(trifluoromethylthio)nicotinamide. More elaborate amides can be synthesized from the corresponding carboxylic acid. For example, 4-trifluoromethylnicotinic acid can be reacted with aminoacetonitrile (B1212223) hydrochloride in the presence of phosgene (B1210022) and an acid-binding agent to produce N-cyanomethyl-4-(trifluoromethyl)nicotinamide in high yield. google.com

Table 1: Synthesis of Carboxylic Acid and Amide Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
4-(Trifluoromethyl)nicotinonitrile1. NaOH, H₂O, 100°C; 2. HCl4-(Trifluoromethyl)nicotinic acid98.3% google.com
4-(Trifluoromethyl)nicotinic acidAminoacetonitrile hydrochloride, Phosgene, Toluene, K₂CO₃N-Cyanomethyl-4-(trifluoromethyl)nicotinamide≥90% google.com

Reactivity of the Pyridine Ring System

The pyridine ring of 4-(trifluoromethylthio)nicotinonitrile is an electron-deficient system, a characteristic enhanced by the electron-withdrawing nature of both the cyano and trifluoromethylthio substituents. This electronic profile dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.comyoutube.com The presence of two additional deactivating groups, the cyano and trifluoromethylthio groups, further disfavors this type of reaction. Electrophiles will attack the aromatic ring, leading to a carbocation intermediate, a process that disrupts the aromaticity. masterorganicchemistry.com The rate-determining step is typically the initial attack by the electrophile. masterorganicchemistry.com For substituted pyridines, the position of substitution is influenced by the electronic effects of the existing substituents. libretexts.org Given the strong deactivating and meta-directing properties (relative to the nitrogen) of both the cyano and trifluoromethylthio groups, any potential EAS reaction would be expected to occur at the C-5 position, which is meta to both the nitrogen and the C-4 substituent. However, these reactions generally require harsh conditions and often result in low yields. researchgate.net

Nucleophilic Aromatic Substitution (NAS) on Halogenated Precursors

The synthesis of 4-(trifluoromethylthio)nicotinonitrile often proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a halogenated precursor. nih.govmdpi.com This is a common strategy for introducing substituents onto electron-deficient aromatic rings. nih.govscispace.com In this approach, a pyridine ring bearing a good leaving group, such as a halogen, at the 4-position is reacted with a trifluoromethylthiolate nucleophile.

A typical precursor for this reaction is 4-chloro-3-cyanopyridine. The electron-withdrawing effects of the ring nitrogen and the adjacent cyano group make the C-4 position highly susceptible to nucleophilic attack. The reaction with a source of trifluoromethylthiolate anion, such as trifluoromethylthiol silver(I) (AgSCF₃) or by generating the anion in situ from a suitable precursor, results in the displacement of the chloride and formation of the desired 4-(trifluoromethylthio)nicotinonitrile. The mechanism for SNAr reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization, most commonly through alkylation or oxidation to form N-oxides. This N-functionalization can alter the electronic properties of the ring, potentially influencing subsequent reactions. researchgate.net For instance, the synthesis of β-nicotinamide riboside involves the coupling of a protected ribofuranose with an ethyl nicotinate (B505614) derivative, followed by amidation, showcasing the reactivity of the pyridine nitrogen. nih.gov While specific examples for 4-(trifluoromethylthio)nicotinonitrile are not detailed in the provided results, general principles of pyridine chemistry suggest that the nitrogen can be quaternized with alkylating agents (e.g., alkyl halides) or oxidized with reagents like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. Such transformations can increase the reactivity of the ring towards certain nucleophiles.

Synthesis of Fused Heterocyclic Systems Derived from 4-(Trifluoromethylthio)nicotinonitrile

The strategic placement of the cyano and a modifiable thioether group on the pyridine scaffold makes 4-(trifluoromethylthio)nicotinonitrile a valuable building block for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. nih.govjocpr.com

Pyridopyrimidine and Pyrido[2,3-b]pyridine Derivatives

The ortho-amino nitrile moiety is a classic precursor for the construction of fused pyrimidine (B1678525) rings. While 4-(trifluoromethylthio)nicotinonitrile itself is not an ortho-amino nitrile, modifications of the trifluoromethylthio group or reactions involving the cyano group can lead to intermediates that are primed for cyclization into pyridopyrimidine structures. For example, the reaction of 2-aminonicotinonitriles with various reagents can lead to the formation of pyrido[2,3-d]pyrimidines. nih.govrsc.org A general approach involves the condensation of a 6-aminouracil (B15529) derivative with an aldehyde and malononitrile (B47326) to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. Although not starting from 4-(trifluoromethylthio)nicotinonitrile directly, these syntheses illustrate the utility of the nicotinonitrile scaffold in building such fused systems.

Similarly, the synthesis of pyrido[2,3-b]pyridine derivatives can be achieved from suitably functionalized nicotinonitrile precursors. nih.gov The synthesis of these fused systems often involves cyclization reactions where the cyano group and another adjacent functional group participate in ring formation.

Thienopyridine Scaffolds

The synthesis of thienopyridine scaffolds from 4-(Trifluoromethylthio)nicotinonitrile can be envisioned through several established synthetic strategies for constructing a thiophene (B33073) ring fused to a pyridine core. A prominent method for the formation of 2-aminothiophene derivatives is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgmdpi.comorganic-chemistry.org Adaptations of this reaction can be proposed for the annulation of a thiophene ring onto the pyridine backbone of 4-(Trifluoromethylthio)nicotinonitrile.

One plausible pathway involves the functionalization of the carbon atom adjacent to the nitrile group, followed by cyclization with a sulfur source. For instance, the generation of a carbanion at the C-2 position of the pyridine ring, followed by reaction with a suitable electrophile and subsequent cyclization, could lead to the formation of a thieno[3,2-b]pyridine (B153574) scaffold.

A more direct approach for the synthesis of thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of a precursor having a cyanomethylthio group at the 2-position of the pyridine ring. This would require the initial conversion of 4-(Trifluoromethylthio)nicotinonitrile to a 2-mercaptopyridine (B119420) derivative, followed by reaction with an α-haloacetonitrile.

The Gewald reaction itself, in a multicomponent format, could be applied where 4-(Trifluoromethylthio)nicotinonitrile acts as the active methylene (B1212753) component, reacting with an aldehyde or ketone and elemental sulfur. organic-chemistry.org The reaction conditions would need to be optimized to favor the desired annulation.

Table 1: Representative Conditions for Thienopyridine Synthesis

Reaction Type Reactants Catalyst/Reagents Solvent Temperature
Gewald Reaction Carbonyl compound, Activated nitrile, Elemental sulfur Base (e.g., Morpholine, Triethylamine) Ethanol, DMF Room Temp. to Reflux

Imidazo[1,2-a]pyridine (B132010) and Triazolo[1,5-a]pyridine Ring Systems

The construction of imidazo[1,2-a]pyridine and researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring systems generally commences from 2-aminopyridine (B139424) derivatives. nih.govorganic-chemistry.orgrsc.org Therefore, a prerequisite for utilizing 4-(Trifluoromethylthio)nicotinonitrile in these syntheses is its conversion to 2-amino-4-(trifluoromethylthio)nicotinonitrile. While specific methods for this transformation are not widely documented, it represents a key hypothetical step.

Once the 2-amino functionality is in place, the synthesis of the imidazo[1,2-a]pyridine core can proceed through several well-established routes. A common method is the reaction of the 2-aminopyridine with α-haloketones, leading to a cyclocondensation reaction. organic-chemistry.org Alternatively, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a one-pot synthesis of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com

For the synthesis of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine system, the 2-aminopyridine derivative can be reacted with various reagents to introduce the triazole ring. One approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions. organic-chemistry.org Another efficient method is the reaction of 2-aminopyridines with hydrazonoyl chlorides. Furthermore, recent developments have shown that enaminonitriles can react with benzohydrazides under microwave conditions to yield researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines, suggesting a potential pathway if 4-(Trifluoromethylthio)nicotinonitrile can be converted to a suitable enamine precursor. mdpi.com

Table 2: General Synthetic Routes to Imidazo[1,2-a]pyridines and Triazolo[1,5-a]pyridines

Target Scaffold Starting Material Key Reagents General Conditions
Imidazo[1,2-a]pyridine 2-Aminopyridine α-Haloketone Reflux in a suitable solvent (e.g., Ethanol)
Imidazo[1,2-a]pyridine 2-Aminopyridine Aldehyde, Isocyanide Multicomponent reaction, often catalyzed
researchgate.netnih.govnih.govTriazolo[1,5-a]pyridine 2-Aminopyridine Hydrazonoyl Chloride Base-catalyzed cyclization

| researchgate.netnih.govnih.govTriazolo[1,5-a]pyridine | Enaminonitrile | Benzohydrazide | Microwave irradiation, Toluene |

Annulated Heterocycles via Cyclization Reactions

The cyano group of 4-(Trifluoromethylthio)nicotinonitrile is a versatile functional handle for the construction of a variety of annulated heterocycles through cyclization reactions. The nitrile group can participate as an electrophile or can be transformed into other reactive functionalities, such as an amidine or a carboxylic acid, to facilitate further cyclizations.

For instance, the reaction of nicotinonitrile derivatives with binucleophilic reagents can lead to the formation of various fused pyrimidine systems. The reaction with hydrazine (B178648) hydrate, for example, can yield pyrazolo[3,4-b]pyridines. Similarly, reactions with hydroxylamine (B1172632) or urea (B33335) derivatives can be employed to construct fused oxadiazole or pyrimidinone rings, respectively.

The Knoevenagel condensation of compounds with active methyl groups with the aldehyde functionality, which can be generated from the nitrile, is another powerful tool for building fused ring systems. nih.gov This approach opens up pathways to a wide array of polycyclic aromatic and heteroaromatic structures.

Furthermore, the pyridine nitrogen and the nitrile group can act in concert to facilitate cyclization reactions. For example, the reaction with compounds containing an active methylene group can lead to the formation of fused dihydropyridine (B1217469) derivatives, which can then be aromatized.

Table 3: Examples of Cyclization Reactions for Annulated Heterocycle Synthesis

Reagent Resulting Fused Ring Reaction Type
Hydrazine Hydrate Pyrazole Cyclocondensation
Hydroxylamine Isoxazole Cyclocondensation
Malononitrile Pyridine Thorpe-Ziegler/Annulation

Mechanistic Studies of Reactions Involving 4 Trifluoromethylthio Nicotinonitrile

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are fundamental to substantiating proposed mechanistic pathways. Various techniques are employed to study these often transient species.

In-situ Spectroscopic Monitoring for Transient Species

In-situ spectroscopic techniques are invaluable for monitoring reactions in real-time and detecting transient intermediates. spectroscopyonline.com Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation, providing kinetic data that offers deep mechanistic insights. nih.govrsc.orgrsc.org

For instance, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been successfully used to study free radical reactions, such as the trifluoromethylation of heteroarenes. nih.govrsc.orgrsc.org This setup allows for the controlled generation of radicals and continuous monitoring of the reaction progress. nih.govrsc.orgrsc.org Similarly, stopped-flow NMR and IR spectroscopy have been employed to investigate the mechanism of trifluoromethylation of ketones and aldehydes, revealing a nuanced kinetic landscape and allowing for the deconvolution of different mechanistic pathways. nih.gov

Isolation and Characterization of Putative Intermediates

While in-situ techniques are powerful, the definitive proof of an intermediate's involvement often comes from its isolation and structural characterization. Although challenging due to their inherent instability, the isolation of putative intermediates has been achieved in related trifluoromethylation reactions.

For example, trifluoromethyl iodonium (B1229267) salts, which have been proposed as key reactive intermediates in trifluoromethylations using hypervalent iodine reagents, have been successfully isolated and characterized. acs.org These isolated salts were shown to be competent electrophiles for trifluoromethylation reactions, supporting their mechanistic relevance. acs.org In the realm of palladium catalysis, a palladium(IV) intermediate has been isolated and characterized, which was shown to undergo high-yielding Ar-CF3 coupling upon heating, providing strong evidence for a Pd(II)/Pd(IV) catalytic cycle in arene trifluoromethylation. researchgate.net These examples highlight the importance of isolating and characterizing key intermediates to solidify mechanistic proposals.

Regiochemical and Stereochemical Control in Functionalization Processes

No specific studies detailing the regiochemical or stereochemical outcomes of functionalization reactions involving 4-(trifluoromethylthio)nicotinonitrile were identified. Research in related areas, such as the functionalization of other nicotinonitrile derivatives or compounds with trifluoromethylthio groups, often highlights the directing effects of the nitrile and the trifluoromethylthio substituents. However, without direct experimental or theoretical data for 4-(trifluoromethylthio)nicotinonitrile, any discussion of regioselectivity or stereocontrol would be purely speculative.

Kinetic Studies and Reaction Rate Analysis

Information regarding the kinetic profiles and reaction rate analyses for transformations of 4-(trifluoromethylthio)nicotinonitrile is currently unavailable in the reviewed literature. Kinetic studies are fundamental to understanding reaction mechanisms, determining the influence of reactants, catalysts, and conditions on reaction speed, and optimizing synthetic protocols. The absence of such data for 4-(trifluoromethylthio)nicotinonitrile indicates a gap in the current understanding of its reactivity.

Theoretical and Computational Mechanistic Investigations (e.g., DFT Calculations)

A search for theoretical and computational studies, such as those employing Density Functional Theory (DFT) calculations, specifically focused on the reaction mechanisms of 4-(trifluoromethylthio)nicotinonitrile, did not yield any relevant results. DFT calculations are a powerful tool for elucidating reaction pathways, transition state structures, and the electronic factors that govern reactivity and selectivity. While DFT has been applied to a wide range of organic reactions, its specific application to understanding the mechanistic nuances of 4-(trifluoromethylthio)nicotinonitrile has not been reported in the available literature.

Advanced Methodological Applications in Synthetic Organic Chemistry

4-(Trifluoromethylthio)nicotinonitrile as a Versatile Synthetic Building Block

4-(Trifluoromethylthio)nicotinonitrile is a trifluoromethylated pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of various organic compounds. chemicalbook.comgoogle.com Its structure, featuring a trifluoromethylthio group at the 4-position and a nitrile group at the 3-position of the pyridine ring, provides multiple reactive sites for further chemical transformations. This strategic placement of functional groups allows for a wide range of synthetic manipulations, making it a valuable tool for chemists.

The presence of the electron-withdrawing trifluoromethylthio and nitrile groups significantly influences the reactivity of the pyridine ring, facilitating a variety of chemical reactions. This versatile building block is instrumental in the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov

Development of New Synthetic Methodologies Utilizing the Compound

The unique structural features of 4-(Trifluoromethylthio)nicotinonitrile have spurred the development of novel synthetic methodologies, expanding the toolkit of organic chemists.

C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. springernature.comyoutube.com The pyridine core of 4-(Trifluoromethylthio)nicotinonitrile presents several C-H bonds that are amenable to such transformations. Researchers are exploring methods to selectively activate and functionalize these positions to introduce new substituents and build molecular complexity. nih.gov These strategies often employ directing groups to guide the metal catalyst to a specific C-H bond, enabling precise control over the reaction's regioselectivity. The development of C-H activation protocols involving this compound opens new avenues for the synthesis of novel pyridine-based derivatives.

Cross-Coupling Reactions and Derivative Synthesis

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The halogenated precursors to 4-(Trifluoromethylthio)nicotinonitrile, such as 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, are excellent substrates for a variety of cross-coupling reactions. chemicalbook.combldpharm.com These reactions, often catalyzed by transition metals like palladium or nickel, allow for the introduction of a wide range of substituents at the 2- and 6-positions of the pyridine ring. chemrxiv.orgucla.edu

For instance, Suzuki, Stille, and Buchwald-Hartwig amination reactions can be employed to append aryl, alkyl, and amino groups, respectively. These transformations are crucial for generating a diverse library of derivatives with varying electronic and steric properties. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of the scaffold. google.comrsc.org

Integration into Complex Chemical Libraries for Fundamental Discovery Research

The ability to readily diversify the 4-(Trifluoromethylthio)nicotinonitrile scaffold through various synthetic transformations makes it an ideal candidate for inclusion in complex chemical libraries. These libraries, containing a large number of structurally diverse compounds, are essential for high-throughput screening campaigns in drug discovery and materials science. By systematically modifying the substituents on the pyridine ring, chemists can generate a vast array of molecules for biological and physical property evaluation. The integration of this building block into such libraries accelerates the discovery of new lead compounds and functional materials.

Bioisosteric Replacements and Scaffold Hop Strategies in Chemical Space Exploration

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. nih.govprinceton.edu The trifluoromethylthio (-SCF3) group is often considered a bioisostere of the trifluoromethyl (-CF3) group, although it possesses distinct electronic and lipophilic characteristics. nih.gov The substitution of a trifluoromethyl group with a trifluoromethylthio group, or vice versa, can lead to significant changes in a molecule's potency, selectivity, and metabolic stability.

4-(Trifluoromethylthio)nicotinonitrile provides a valuable platform for exploring these bioisosteric replacements. By synthesizing and evaluating analogues where the -SCF3 group is replaced with other functionalities, chemists can fine-tune the properties of a molecule to achieve the desired biological activity. researchgate.net This approach, coupled with scaffold hopping strategies where the core pyridine structure is replaced with other heterocyclic systems, allows for a comprehensive exploration of chemical space in the quest for novel therapeutic agents.

Applications in Advanced Materials Research and Functional Molecule Design

The unique electronic properties imparted by the trifluoromethylthio group make 4-(Trifluoromethylthio)nicotinonitrile an attractive building block for the design of advanced materials. The strong electron-withdrawing nature of the -SCF3 group can influence the photophysical and electronic properties of organic molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Furthermore, the ability to introduce various functional groups onto the pyridine ring allows for the precise tuning of the material's properties, such as its emission color, charge transport characteristics, and stability. The crystalline nature of some derivatives could also lead to applications in materials science where specific packing and intermolecular interactions are desired. capes.gov.br The exploration of this compound and its derivatives in materials science is an active area of research with the potential for significant technological advancements.

Future Directions and Emerging Research Avenues

Unexplored Reactivity and Transformation Pathways of 4-(Trifluoromethylthio)nicotinonitrile

While the synthesis of trifluoromethylthio-substituted pyridines has seen progress, the full reactive potential of 4-(Trifluoromethylthio)nicotinonitrile remains largely untapped. Future research will likely focus on elucidating and exploiting its unique reactivity, driven by the interplay of the SCF₃, cyano, and pyridine (B92270) nitrogen functionalities.

Key areas of investigation will include advanced functionalization strategies that go beyond simple substitution. For instance, the selective C-H functionalization at positions ortho or meta to the existing substituents could provide a direct route to highly decorated pyridine rings with novel substitution patterns. chemrxiv.org Methods such as transition-metal-catalyzed C-H activation or photoredox catalysis, which have shown promise for other pyridine systems, could be adapted for this purpose.

Furthermore, the nitrile group offers a versatile handle for a variety of chemical transformations. Its hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions opens up avenues for creating a diverse library of derivatives. Investigating the [3+2] cycloaddition reactions of the nitrile with various partners could lead to the synthesis of novel fused heterocyclic systems with interesting biological properties. nih.gov Similarly, exploring intramolecular [4+2] cycloaddition reactions, where the pyridine ring itself acts as the diene, could provide access to complex, bridged structures. rjraap.com

The trifluoromethylthio group itself can also be a site of further transformation. While generally stable, its selective oxidation to the corresponding sulfoxide (B87167) or sulfone could be explored to fine-tune the electronic and steric properties of the molecule, potentially modulating its biological activity.

Development of Novel and Sustainable Synthetic Routes for SCF₃-Pyridines

The development of efficient, scalable, and environmentally benign synthetic methods for accessing 4-(Trifluoromethylthio)nicotinonitrile and related SCF₃-pyridines is crucial for their widespread application. Current synthetic strategies often rely on harsh reaction conditions or expensive reagents, limiting their industrial applicability. Future research will undoubtedly focus on greener and more sustainable alternatives.

One promising avenue is the exploration of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with precise control. nih.gov Adapting existing trifluoromethylthiolation protocols to flow conditions could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Biocatalysis represents another frontier in the sustainable synthesis of fluorinated compounds. nih.gov The use of enzymes, such as reductases or transaminases, could enable the stereoselective synthesis of chiral SCF₃-pyridine derivatives under mild, aqueous conditions. nih.gov While the direct enzymatic trifluoromethylthiolation of a pyridine ring is yet to be demonstrated, the development of novel biocatalysts through directed evolution or protein engineering could make this a reality.

Furthermore, refining existing methods, such as vapor-phase fluorination, to improve selectivity and reduce the formation of polychlorinated byproducts will be an important area of research. nih.gov The development of more robust and recyclable catalysts for these processes will also contribute to their sustainability.

Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

The selective introduction of the SCF₃ group onto a pyridine ring is a significant synthetic challenge. The development of innovative catalytic systems with enhanced selectivity and efficiency is therefore a key area of future research.

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions using visible light as a renewable energy source. nih.govnih.gov The application of photoredox catalysis to the trifluoromethylthiolation of pyridines, potentially through the generation of a trifluoromethylthio radical, could offer a highly selective and efficient route to compounds like 4-(Trifluoromethylthio)nicotinonitrile. nih.gov

Electrocatalysis offers another sustainable approach, using electricity to drive chemical reactions. This method can often avoid the use of stoichiometric oxidants or reductants, leading to cleaner reaction profiles. The electrocatalytic trifluoromethylthiolation of nicotinonitrile or its precursors is an intriguing possibility that warrants investigation.

The use of nanocatalysts and bimetallic catalysts also holds significant promise. malariaworld.orgrsc.org Nanoparticles can exhibit unique catalytic properties due to their high surface-area-to-volume ratio and quantum size effects. Bimetallic catalysts, containing two different metals, can exhibit synergistic effects, leading to enhanced reactivity and selectivity that cannot be achieved with either metal alone. rsc.org The design of novel nanocatalysts or bimetallic systems specifically for C-SCF₃ bond formation could lead to breakthrough improvements in the synthesis of trifluoromethylthio-pyridines. scispace.com

Catalytic SystemPotential AdvantagesRelevant Research Areas
Photocatalysis Mild reaction conditions, use of renewable energy, high selectivity.Visible-light mediated trifluoromethylthiolation, development of novel photosensitizers. nih.govnih.gov
Electrocatalysis Avoidance of chemical oxidants/reductants, precise control over reaction conditions.Electrosynthesis of SCF₃-pyridines, investigation of electrode materials.
Nanocatalysts High catalytic activity, potential for high selectivity, recyclability.Synthesis of well-defined metal nanoparticles, study of structure-activity relationships. malariaworld.org
Bimetallic Catalysis Synergistic effects leading to enhanced reactivity and selectivity.Design and synthesis of bimetallic complexes, investigation of catalytic mechanisms. rsc.org

Computational Design and Prediction of Novel 4-(Trifluoromethylthio)nicotinonitrile Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods can be leveraged to accelerate the design and development of novel derivatives of 4-(Trifluoromethylthio)nicotinonitrile with desired properties.

In silico screening of virtual libraries of 4-(Trifluoromethylthio)nicotinonitrile derivatives can be used to identify promising candidates for synthesis and biological evaluation. malariaworld.orgrsc.org By docking these virtual compounds into the active site of a target protein, researchers can predict their binding affinity and identify key interactions that contribute to their activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent analogs.

Molecular dynamics simulations can provide insights into the dynamic behavior of 4-(Trifluoromethylthio)nicotinonitrile derivatives and their interactions with biological targets over time. nih.gov This information can be used to understand the mechanism of action of these compounds and to design derivatives with improved pharmacokinetic properties.

The integration of these computational approaches can significantly streamline the discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.

Synergistic Approaches Combining Different Chemical Disciplines for Multifunctional Molecules

The development of multifunctional molecules with tailored properties requires a multidisciplinary approach that integrates expertise from various fields of chemistry and biology. The 4-(Trifluoromethylthio)nicotinonitrile scaffold provides a versatile platform for the creation of such molecules.

A synergistic approach that combines synthetic chemistry , computational modeling , and biological evaluation will be essential for unlocking the full potential of this compound. nih.govnih.gov For example, computational methods can be used to design a library of potential drug candidates based on the 4-(Trifluoromethylthio)nicotinonitrile core. These candidates can then be synthesized and their biological activity evaluated through high-throughput screening. wikipedia.org The results of these assays can then be used to refine the computational models, leading to a cycle of design, synthesis, and testing that rapidly converges on lead compounds with optimized properties.

Furthermore, the integration of materials science concepts could lead to the development of novel materials based on 4-(Trifluoromethylthio)nicotinonitrile. For instance, polymers or metal-organic frameworks incorporating this moiety could exhibit interesting electronic or optical properties.

By fostering collaborations between synthetic chemists, computational chemists, biologists, and materials scientists, the research community can fully exploit the potential of 4-(Trifluoromethylthio)nicotinonitrile to create a new generation of functional molecules with applications in medicine, agriculture, and beyond.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 4-(Trifluoromethylthio)nicotinonitrile?

  • Methodological Answer : Multicomponent reactions (MCRs) using ethyl cyanoacetate, ammonium acetate, and trifluoromethylthio-containing aldehydes are efficient. Chlorination steps using phosphoryl chloride (POCl₃) can introduce halogen substituents, as demonstrated in analogous pyridine derivatives . For example, a four-component reaction involving acetylnaphthalene, furfural, ethyl cyanoacetate, and ammonium acetate yields intermediates that can be further functionalized with trifluoromethylthio groups via nucleophilic substitution .

Q. How can the purity and structural integrity of 4-(Trifluoromethylthio)nicotinonitrile be verified?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments and carbon frameworks, FT-IR to identify nitrile (C≡N, ~2200 cm⁻¹) and C-S-C stretches, and elemental analysis to validate stoichiometry. For instance, in structurally similar nicotinonitriles, discrepancies between calculated and observed elemental analysis values (e.g., C: 73.26% observed vs. 73.76% calculated) indicate impurities requiring recrystallization .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodological Answer : Use the MTT assay to measure mitochondrial activity in cancer cell lines (e.g., Huh7, U251). Prepare derivatives with varying substituents and compare IC₅₀ values. For example, 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile showed IC₅₀ values of 12.3 µM against Huh7 cells, highlighting the impact of electron-withdrawing groups .

Advanced Research Questions

Q. How can molecular docking be employed to predict interactions between 4-(Trifluoromethylthio)nicotinonitrile and therapeutic targets?

  • Methodological Answer : Use software like AutoDock Vina to dock the compound into target active sites (e.g., survivin protein). Optimize binding modes by comparing pose energies and hydrogen-bonding interactions. In a study on 3-cyanopyridine derivatives, docking scores correlated with experimental IC₅₀ values, validating computational predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Perform dose-response curves with replicates to confirm potency trends. Use orthogonal assays (e.g., apoptosis markers via Western blot) to validate cytotoxicity mechanisms. For example, discrepancies in IC₅₀ values for nicotinonitrile derivatives were resolved by testing multiple cell lines and normalizing to positive controls .

Q. How can synthetic yields of 4-(Trifluoromethylthio)nicotinonitrile be optimized?

  • Methodological Answer : Screen solvents (e.g., ethanol vs. THF), catalysts (e.g., ammonium acetate), and temperatures. In analogous syntheses, refluxing in ethanol with ammonium acetate increased yields to 94% by stabilizing intermediates . Microwave-assisted synthesis can also reduce reaction times for halogenation steps .

Q. What formulation approaches improve bioavailability for in vivo studies?

  • Methodological Answer : Encapsulate the compound in chitosan nanoparticles via ionic gelation. Optimize particle size (187–338 nm) and zeta potential (+12 to +18 mV) to enhance cellular uptake. RGD-modified nanoparticles improved cytotoxicity in DU-145 cells by 40% compared to free drugs, demonstrating targeted delivery potential .

Q. How does the trifluoromethylthio group influence structure-activity relationships (SAR)?

  • Methodological Answer : The trifluoromethylthio (-SCF₃) group enhances lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and target binding. In kinase inhibitors, -SCF₃ increased selectivity for KHK isoforms by 10-fold compared to -OCH₃ derivatives, as shown in LY-3522348 optimization studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.